N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
BenchChem offers high-quality N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c24-17-7-5-15(6-8-17)19-9-10-21(28-27-19)29-13-11-16(12-14-29)23(31)26-20-4-2-1-3-18(20)22(25)30/h1-10,16H,11-14H2,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUMOMJHPIEAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is . The structure can be characterized by the following features:
- Piperidine Ring : Associated with various biological activities including analgesic and antipsychotic effects.
- Pyridazine Moiety : Known for its role in enzyme inhibition and potential anticancer properties.
- Chlorophenyl Group : Often linked to enhanced biological activity due to its electron-withdrawing properties.
Antibacterial Activity
Research has shown that compounds similar to N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibit significant antibacterial properties. For instance, derivatives containing piperidine and pyridazine structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Compounds structurally related to N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide have shown promising results in inhibiting these enzymes, which are crucial in various physiological processes .
Anticancer Potential
The pyridazine derivatives have been investigated for their anticancer properties. Studies indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the piperidine ring is believed to enhance these effects, making it a valuable scaffold in cancer drug design.
Binding Affinity Studies
Docking studies have been employed to assess the binding interactions of this compound with target proteins. These studies suggest that N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibits favorable binding affinities due to its structural features, which allow it to interact effectively with amino acid residues in target enzymes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of pyridazine derivatives, researchers synthesized several compounds structurally related to N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide. The results indicated that these compounds could effectively inhibit the proliferation of cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibit anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, highlighting its potential as a chemotherapeutic agent. In vitro studies demonstrated significant cytotoxicity against various cancer types, suggesting that it may interfere with cellular proliferation pathways.
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Studies have suggested that it may act as a selective modulator of certain receptors involved in mood regulation and cognitive functions. This opens avenues for exploring its use in treating neurodegenerative diseases and mood disorders.
Anti-inflammatory Properties
N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and pathways, making it a candidate for developing treatments for inflammatory diseases such as arthritis and other autoimmune conditions.
Case Study 1: Cancer Cell Line Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of the compound. The results indicated that certain modifications enhanced its potency against breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics .
| Compound Variant | IC50 (µM) | Cell Line |
|---|---|---|
| Original Compound | 15 | MDA-MB-231 |
| Modified Variant A | 5 | MDA-MB-231 |
| Modified Variant B | 10 | MCF7 |
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing neuroprotective effects, N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The study highlighted its potential role in developing therapies for conditions like Alzheimer's disease .
Q & A
Q. What are the recommended methods for synthesizing N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of pyridazine and piperidine intermediates. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., DCC or EDC) to form amide bonds between the piperidine-4-carboxamide and aromatic moieties.
- Heterocyclic assembly : Pyridazine ring formation via cyclization reactions under reflux conditions with catalysts like Pd(PPh₃)₄ .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization for high-purity yields (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
Analytical characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm), piperidine carbons (δ 40–60 ppm), and amide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.005 Da) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .
Q. What solubility properties should researchers consider for in vitro assays?
The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays:
- Prepare stock solutions in DMSO (10 mM), then dilute in culture media (final DMSO ≤0.1%) to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Modifying the 4-chlorophenyl group on pyridazine to assess impact on target binding (e.g., replace Cl with CF₃ or OCH₃) .
- Piperidine ring modifications : Introducing methyl or hydroxyl groups to enhance metabolic stability .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : Glide or AutoDock Vina to simulate interactions with receptors (e.g., CB1 cannabinoid receptor), focusing on hydrogen bonds with amide groups and hydrophobic contacts with chlorophenyl moieties .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers address poor bioavailability observed in preclinical studies?
Strategies to improve pharmacokinetics:
- Prodrug design : Introduce ester or phosphate groups on the carboxamide to enhance solubility and absorption .
- Nanoparticle encapsulation : Use PLGA-based carriers for sustained release and reduced hepatic clearance .
Q. What experimental designs resolve contradictions in enzyme inhibition data?
- Dose-response assays : Perform IC₅₀ determinations across multiple concentrations (1 nM–100 µM) in triplicate to validate potency .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
Methodological Challenges
Q. How should in vivo efficacy studies be designed for this compound?
- Pharmacokinetic (PK) parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models after oral/intravenous administration .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain, liver) .
Q. What analytical techniques detect degradation products under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
